BenchChemオンラインストアへようこそ!

Arecoline

Muscarinic Acetylcholine Receptor Subtype Selectivity EC50

Arecoline is a naturally occurring nicotinic acid-based alkaloid and a partial agonist of muscarinic acetylcholine receptors (mAChRs). It demonstrates subtype-selective activation across M1–M5 receptors with EC50 values ranging from 7 to 410 nM.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 63-75-2
Cat. No. B194364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArecoline
CAS63-75-2
Synonyms1-Methyl-1,2,5,6-tetrahydro-pyridine-3-carboxylic Acid Methyl Ester;  3-Methoxycarbonyl-1-methyl-1,2,5,6-tetrahydropyridine;  Arecaidine Methyl Ester; 
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCN1CCC=C(C1)C(=O)OC
InChIInChI=1S/C8H13NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h4H,3,5-6H2,1-2H3
InChIKeyHJJPJSXJAXAIPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Oil
Solubility1.00E+06 mg/L @ 25 °C (exp)

Structure & Identifiers


Interactive Chemical Structure Model





Arecoline (CAS 63-75-2) Procurement Guide: Differentiated Muscarinic Agonist for Neuroscience and Pharmacology Research


Arecoline is a naturally occurring nicotinic acid-based alkaloid and a partial agonist of muscarinic acetylcholine receptors (mAChRs) [1]. It demonstrates subtype-selective activation across M1–M5 receptors with EC50 values ranging from 7 to 410 nM [2]. Unlike structurally related areca alkaloids such as arecaidine, guvacine, and guvacoline, arecoline exhibits a distinct pharmacological profile that includes both muscarinic and nicotinic receptor activity [3]. This dual cholinergic engagement, combined with its unique metabolic and behavioral signature, positions arecoline as a preferred reference standard and tool compound for studies requiring specific receptor activation and in vivo behavioral outcomes.

Why Generic Areca Alkaloid Substitution Fails: The Critical Differentiators of Arecoline (CAS 63-75-2) in Research Applications


Substituting arecoline with other areca alkaloids or generic cholinergic agonists is not scientifically valid due to profound differences in receptor selectivity, potency, and in vivo functional outcomes. While arecaidine, guvacine, and guvacoline share structural similarities with arecoline, they exhibit divergent cholinergic activity profiles; arecoline uniquely activates both muscarinic and nicotinic acetylcholine receptors, whereas guvacoline and arecaidine demonstrate restricted muscarinic activity [1]. Furthermore, even minor structural modifications, such as N-demethylation, result in up to a 15-fold reduction in muscarinic potency [2]. These quantitative distinctions translate directly into disparate behavioral phenotypes in vivo, as demonstrated in zebrafish models where each alkaloid produces unique locomotor and social interaction signatures [3]. Procurement decisions that ignore these differentiated parameters risk experimental irreproducibility and invalid cross-study comparisons.

Arecoline (CAS 63-75-2) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement


Muscarinic Receptor Subtype Selectivity Profile (M1–M5 EC50 Values) for Arecoline

Arecoline demonstrates a highly differentiated subtype selectivity profile across the five muscarinic acetylcholine receptors (M1–M5) [1]. This quantitative EC50 dataset provides researchers with the precise potency information required for receptor-specific experimental design, distinguishing it from less well-characterized muscarinic agonists or other areca alkaloids for which comparable subtype data are not available. The M1 receptor (EC50 = 7 nM) is activated with approximately 59-fold higher potency than the M4 receptor (EC50 = 410 nM), offering a quantifiable selectivity window.

Muscarinic Acetylcholine Receptor Subtype Selectivity EC50

Enhanced Muscarinic Potency of Arecoline Relative to N-Demethylated Analogues (Guvacoline/Norarecoline)

In direct comparative functional assays on rat ileum and electrically paced left atria, arecoline exhibits significantly higher muscarinic potency than its N-demethylated analogue, guvacoline (norarecoline) [1]. This direct head-to-head comparison quantifies the critical contribution of the N-methyl group to receptor activation. Researchers using guvacoline or related N-demethylated compounds will observe substantially reduced efficacy and should not consider them interchangeable with arecoline.

Muscarinic Agonist Structure-Activity Relationship pD2

Unique Dual Cholinergic Activity: Arecoline Activates Both Muscarinic and Nicotinic Receptors

Arecoline is distinguished from other primary areca alkaloids by its ability to produce significant activation of nicotinic acetylcholine receptors (nAChRs) in addition to muscarinic receptors [1]. In a direct comparative study using Xenopus oocytes expressing human AChRs, arecoline produced significant nAChR activation, whereas guvacoline activated only muscarinic receptors. This dual activity profile is critical for studies of betel quid addiction mechanisms and cholinergic signaling crosstalk.

Nicotinic Acetylcholine Receptor Dual Agonist Xenopus Oocyte

Quantified Memory Improvement in Alzheimer's Disease Clinical Trials with Arecoline Infusion

Arecoline has demonstrated quantifiable improvement in verbal memory in Alzheimer's disease patients, a clinical differentiation that separates it from muscarinic agonists lacking human cognitive data [1][2]. In a double-blind, placebo-controlled trial, continuous intravenous arecoline infusion at 4 mg/day significantly improved long-term recall from 11.8 to 20.1 words (p < 0.05) [1]. A separate study confirmed replicable memory improvement in 5 of 9 subjects with mild-moderate Alzheimer's disease using chronic low-dose infusion [2]. In a direct comparison with physostigmine, arecoline 4 mg produced significant improvement on a picture recognition test, comparable to physostigmine 0.375 mg [3].

Alzheimer's Disease Cognitive Enhancement Verbal Memory

IARC Carcinogenicity Classification: Group 2B (Possibly Carcinogenic to Humans)

Arecoline has been formally classified by the International Agency for Research on Cancer (IARC) as Group 2B—possibly carcinogenic to humans—based on strong mechanistic evidence [1]. This regulatory-grade classification distinguishes arecoline from other muscarinic agonists lacking formal IARC evaluation. Notably, arecoline is the primary active ingredient of areca nut, which is classified as Group 1 (carcinogenic to humans) [1]. This toxicological profile mandates specific handling and documentation requirements for procurement and experimental use.

Toxicology Carcinogenicity Risk Assessment

Vascular Relaxation Potency: Arecoline (EC50 7.76 μM) Compared to Pilocarpine

In a comparative study of cholinomimetic drug effects on isolated rat aorta, arecoline demonstrated an EC50 of 7.76 μM for vascular relaxation, positioning it within a quantifiable potency hierarchy relative to other muscarinic agonists [1]. Arecoline's vascular effect was partly sensitive to endothelium removal, distinguishing its mechanism from pilocarpine, which produced less than 15% relaxation at 100 μM and whose vascular effect was not blocked by atropine [1]. This differentiation is critical for vascular pharmacology studies requiring muscarinic-mediated endothelial responses.

Vascular Pharmacology Cholinomimetic Endothelium-Dependent Relaxation

Arecoline (CAS 63-75-2) High-Impact Research and Industrial Application Scenarios


Alzheimer's Disease and Cognitive Enhancement Research

Arecoline is indicated for Alzheimer's disease research requiring a muscarinic agonist with human-validated cognitive efficacy data. Clinical studies demonstrate that continuous intravenous arecoline infusion (4 mg/day) significantly improves verbal long-term recall in Alzheimer's patients (from 11.8 to 20.1 words, p < 0.05) [1]. Chronic low-dose infusion produced replicable memory improvement in 5 of 9 subjects with mild-moderate AD without adverse effects [2]. This clinical differentiation supports arecoline's selection over muscarinic agonists lacking human cognitive outcome data.

Cholinergic Receptor Pharmacology and Subtype Selectivity Studies

Arecoline is optimally suited for muscarinic receptor pharmacology studies requiring defined subtype selectivity. With characterized EC50 values of 7 nM (M1), 95 nM (M2), 11 nM (M3), 410 nM (M4), and 69 nM (M5) [3], arecoline provides a quantifiable 59-fold selectivity window between M1 and M4 receptors. This precise potency data enables researchers to design experiments targeting specific mAChR subtypes with predictable activation thresholds. Additionally, arecoline's unique dual cholinergic activity—activating both muscarinic and nicotinic receptors [4]—makes it essential for studies of cholinergic crosstalk and betel quid addiction mechanisms.

Neurobehavioral and Addiction Research in Zebrafish Models

Arecoline produces distinct behavioral phenotypes in zebrafish that differentiate it from other areca alkaloids. In adult zebrafish, arecoline treatment increases locomotor activity and induces tightening shoaling formations, whereas arecaidine reduces aggressiveness and conspecific social interaction, and guvacine alters fear response behaviors while decreasing locomotor activity [5]. This behavioral specificity supports arecoline's use in neurobehavioral studies requiring predictable, alkaloid-specific outcomes rather than generic cholinergic stimulation.

Cancer and Toxicological Research Requiring IARC-Classified Carcinogens

Arecoline is appropriate for cancer research and toxicological studies requiring a formally classified carcinogenic agent. The IARC has classified arecoline as Group 2B—possibly carcinogenic to humans—based on strong mechanistic evidence [6]. This classification distinguishes arecoline from other muscarinic agonists and supports its use in mechanistic studies of oral carcinogenesis, cellular transformation, and genotoxicity. Procurement for these applications requires compliance with institutional biosafety protocols for IARC Group 2B agents, including specific storage, handling, and documentation requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arecoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.